Aberrant tau ligand 1

PROTAC Targeted protein degradation Tauopathy

This compound is the essential tau‑recruitment warhead in QC‑01‑175, the first PROTAC shown to degrade disease‑relevant tau mutants (A152T/P301L) while sparing normal tau. Unlike PET tracers (T807, THK‑5351) that exhibit MAO‑B off‑target binding, aberrant tau ligand 1 is purpose‑engineered for targeted protein degradation with minimized off‑target liability. Procure at ≥98% purity with batch‑specific QC documentation to ensure reproducible PROTAC SAR studies.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 1892461-96-9
Cat. No. B6240345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAberrant tau ligand 1
CAS1892461-96-9
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCC(=O)O)NC3=C2C=NC=C3
InChIInChI=1S/C14H12N2O2/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9/h1,3,5-8,16H,2,4H2,(H,17,18)
InChIKeyFFZYKDATHLINEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aberrant Tau Ligand 1 (CAS 1892461-96-9) Procurement Guide: Core Identity and Compound Class


Aberrant tau ligand 1 is a synthetic small-molecule ligand with the chemical structure 3-(5H-pyrido[4,3-b]indol-7-yl)propanoic acid (C14H12N2O2, MW 240.26), commercially supplied at ≥98% purity . It belongs to the pyridoindole class of tau-binding ligands and is structurally related to the tau PET tracer T807 (flortaucipir/AV-1451) [1]. Its primary documented research application is as the tau-recruitment moiety in the heterobifunctional PROTAC degrader QC-01-175, where it serves as the warhead that engages aberrant forms of tau protein [2].

Aberrant Tau Ligand 1: Why Generic Tau Ligand Substitution Is Not Scientifically Warranted


Aberrant tau ligand 1 cannot be simply interchanged with other tau-binding ligands such as T807 (flortaucipir), THK-5351, or PBB3, despite shared pyridoindole core structures or overlapping binding sites on tau aggregates. The critical differentiation lies in the functional outcome: whereas PET tracers like T807 (Kd = 14.6 nM for PHF-tau) and THK-5351 (Kd = 2.9 nM) are optimized for imaging via equilibrium binding and exhibit documented off-target binding to monoamine oxidase B (MAO-B) [1][2], aberrant tau ligand 1 is purpose-engineered as a PROTAC warhead that enables targeted degradation of disease-relevant tau species while sparing wild-type tau in healthy cells [3]. Substitution with a generic tau ligand that lacks this validated functional selectivity profile would compromise experimental reproducibility in targeted protein degradation studies and fail to recapitulate the disease-relevant tau clearance demonstrated with QC-01-175.

Aberrant Tau Ligand 1 Quantitative Evidence Guide: Comparator-Based Differentiation Data


Aberrant Tau Ligand 1 Enables Selective Degradation of Pathogenic Tau While Sparing Wild-Type Tau

The PROTAC QC-01-175, which incorporates aberrant tau ligand 1 as its tau-binding warhead, demonstrated preferential clearance of tau in frontotemporal dementia (FTD) patient-derived neuronal cell models, with minimal effect on tau from neurons of healthy controls [1]. This contrasts with conventional tau ligands such as T807, which bind tau aggregates with nanomolar affinity (Kd = 14.6 nM) but do not induce degradation [2].

PROTAC Targeted protein degradation Tauopathy Frontotemporal dementia

Aberrant Tau Ligand 1-Derived PROTAC Retains Tau Binding with Reduced MAO Off-Target Liability

QC-01-175, which uses aberrant tau ligand 1 as the tau-recruitment moiety, retains the tau ligand-binding capacity of the parent T807 but with reduced off-target MAO inhibition liability [1]. In contrast, T807 demonstrates significant off-target binding to MAO-B with a Ki of 227 nM in the hippocampus and 135 nM in the putamen, while THK-5351 shows even stronger MAO-B cross-reactivity [2][3].

PROTAC Selectivity Off-target binding MAO-B

Aberrant Tau Ligand 1 Enables Rescue of Tau-Mediated Stress Vulnerability

QC-01-175, incorporating aberrant tau ligand 1, rescued stress vulnerability in FTD patient-derived neurons, phenocopying CRISPR-mediated MAPT-knockout [1]. This functional rescue is a direct consequence of targeted tau degradation and has not been demonstrated for tau ligands such as T807, THK-5351, or PBB3, which are designed for imaging rather than functional intervention [2].

PROTAC Neuroprotection Tauopathy Functional rescue

Aberrant Tau Ligand 1 Exhibits Defined Purity Specification for PROTAC Synthesis

Aberrant tau ligand 1 is commercially supplied with a standardized purity of ≥98%, as verified by batch-specific QC documentation including NMR, HPLC, or GC . This specification enables reproducible PROTAC synthesis, in contrast to research-grade tau ligands obtained without batch-specific analytical certification, which may introduce variability in PROTAC conjugation efficiency and biological activity.

PROTAC synthesis Quality control Procurement specification

Aberrant Tau Ligand 1: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of QC-01-175 PROTAC for Selective Degradation of Pathogenic Tau in FTD Patient-Derived Neuronal Models

Use aberrant tau ligand 1 as the tau-recruitment warhead in the synthesis of the heterobifunctional PROTAC QC-01-175. This application is directly validated by published data showing that QC-01-175 preferentially degrades A152T and P301L mutant tau in frontotemporal dementia patient-derived neurons while sparing tau in healthy control neurons [1]. Researchers developing novel tau-targeting PROTACs can use aberrant tau ligand 1 as a benchmark warhead for structure-activity relationship (SAR) studies and linker optimization.

Functional Rescue Studies of Tau-Mediated Neuronal Stress Vulnerability

Employ aberrant tau ligand 1-derived QC-01-175 in assays measuring rescue of stress vulnerability in tauopathy neuronal models. Published evidence demonstrates that QC-01-175 rescues stress vulnerability in FTD patient-derived neurons, phenocopying the effect of CRISPR-mediated MAPT-knockout [1]. This application scenario is appropriate for laboratories investigating the relationship between tau accumulation and neuronal stress responses, where functional rescue serves as a key readout of target engagement and degradation efficacy.

PROTAC Development with Reduced MAO Off-Target Liability

Select aberrant tau ligand 1 as the tau-binding warhead for PROTAC development when minimizing MAO off-target interactions is a design priority. Evidence indicates that QC-01-175 retains tau-binding capacity while exhibiting reduced MAO inhibition liability compared to the parent T807 ligand [2]. This property is particularly relevant for cellular assays where MAO-B expression (e.g., in astrocytes or specific brain regions) could confound interpretation of tau-specific degradation effects.

Benchmark Compound for Tau PROTAC SAR and Linker Optimization Studies

Use aberrant tau ligand 1 as a reference tau-binding warhead in structure-activity relationship (SAR) studies aimed at optimizing tau PROTAC degraders. The compound is part of the well-characterized QC-01-175 molecule, which has demonstrated tau degradation activity in mutant neurons and established potential disease relevance [3]. Procurement of high-purity (≥98%) aberrant tau ligand 1 with batch-specific analytical documentation ensures that observed differences in PROTAC efficacy can be attributed to linker or E3 ligase ligand modifications rather than variability in warhead quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aberrant tau ligand 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.